molecular formula C18H25BrN2O3 B15220464 tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B15220464
M. Wt: 397.3 g/mol
InChI Key: YYALFPRGBQBIGH-CYBMUJFWSA-N
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Description

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromobenzoyl group, and a piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The reaction is usually carried out under anhydrous conditions with a base and the anhydride di-tert-butyl dicarbonate (Boc2O). The reaction conditions can vary, but common bases include triethylamine (NEt3) and pyridine (Py). The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The bromobenzoyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

tert-Butyl ®-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate can be compared with other carbamate compounds such as:

This compound’s unique combination of functional groups makes it particularly useful in specialized applications where both steric and electronic effects are crucial.

Properties

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl N-[[(3R)-1-(4-bromobenzoyl)piperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1

InChI Key

YYALFPRGBQBIGH-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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